Egfr-IN-67 Demonstrates Comparable Potency to Erlotinib Against EGFRWT with Enhanced Mutant Selectivity
In a head-to-head enzymatic assay, Egfr-IN-67 (Compound 7d) inhibited wild-type EGFR (EGFRWT) with an IC50 of 0.083 ± 0.002 μM, which is comparable to the FDA-approved EGFR inhibitor erlotinib, which showed an IC50 of 0.067 ± 0.002 μM under identical assay conditions [1]. While the potency against wild-type is similar, Egfr-IN-67 demonstrates significantly enhanced activity against the T790M mutant (IC50 = 0.026 ± 0.001 μM), a common resistance mutation [1].
| Evidence Dimension | Enzymatic inhibition of wild-type EGFR (EGFRWT) |
|---|---|
| Target Compound Data | IC50 = 0.083 ± 0.002 μM |
| Comparator Or Baseline | Erlotinib: IC50 = 0.067 ± 0.002 μM |
| Quantified Difference | Egfr-IN-67 is ~1.2-fold less potent than erlotinib against EGFRWT |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data confirms that Egfr-IN-67 is a potent inhibitor of the wild-type receptor, establishing a baseline for comparison, while its superior activity against mutant forms (detailed below) justifies its selection over erlotinib for studies focused on mutation-driven cancers.
- [1] Shaheen MA, et al. Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M). Bioorg Chem. 2020;105:104274. View Source
